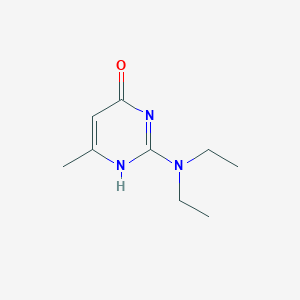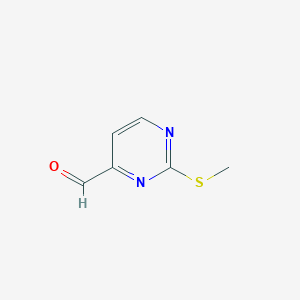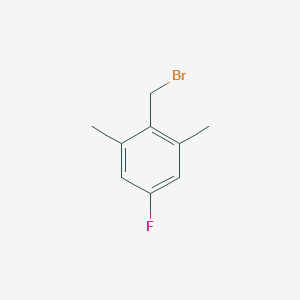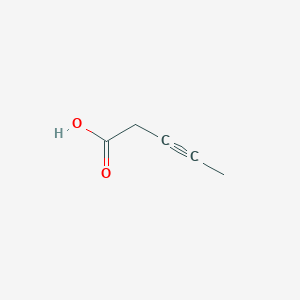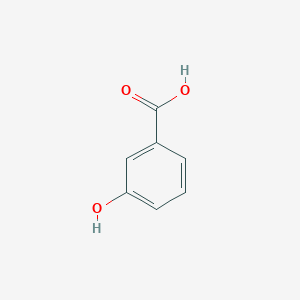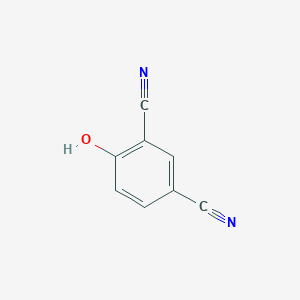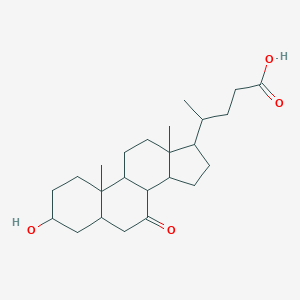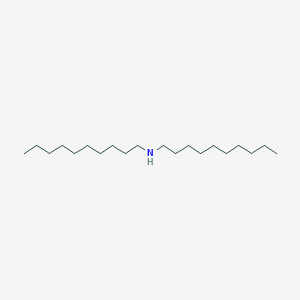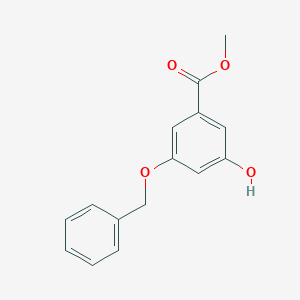
Methyl 3-(benzyloxy)-5-hydroxybenzoate
Overview
Description
Methyl 3-(benzyloxy)-5-hydroxybenzoate (MBHB) is an organic compound that has been used in a variety of scientific and industrial applications. It is a white crystalline solid with a melting point of 86-87°C and a boiling point of 215-216°C. MBHB is used in organic synthesis and as a reagent in chemical reactions. It is also used as an intermediate in the production of pharmaceuticals, fragrances, and other industrial chemicals.
Scientific Research Applications
Antitubercular Agent Synthesis
In the pursuit of new treatments for tuberculosis, “Methyl 3-(benzyloxy)-5-hydroxybenzoate” has been utilized in the synthesis of chromane derivatives. These derivatives act as inhibitors of the salicylate synthase from M. tuberculosis. The compound was isolated unexpectedly during the cyclization of a related ester and showed promise as an antitubercular agent .
Antioxidant and Antimicrobial Activity
The compound has been involved in the synthesis of Schiff base ligands which, when coordinated with transition metals, exhibit significant antioxidant and antimicrobial activities. These activities are crucial in the development of new drugs and treatments for various diseases .
Beta-Amino Acid Derivatives
“Methyl 3-(benzyloxy)-5-hydroxybenzoate” plays a role in the stereoselective synthesis of beta-amino acid derivatives. These derivatives are essential in the pharmaceutical industry for the production of various biologically active molecules .
Mannich Base Synthesis
The compound is used in the synthesis of a novel series of Mannich bases. These bases are synthesized from key compounds like “Methyl 3-(benzyloxy)-5-hydroxybenzoate” and have potential applications in medicinal chemistry due to their biological activities .
Mechanism of Action
Target of Action
It is known that benzyloxy compounds can interact with various biological targets, including enzymes and receptors .
Mode of Action
Benzyloxy compounds are known to participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The benzyloxy group may also undergo oxidation and reduction reactions .
Biochemical Pathways
It is known that benzyloxy compounds can participate in various chemical transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations .
Pharmacokinetics
It is known that the stability of boronic esters, such as those found in methyl 3-(benzyloxy)-5-hydroxybenzoate, can present challenges in terms of their removal at the end of a sequence if required .
Result of Action
It is known that benzyloxy compounds can participate in various chemical transformations, which could potentially lead to various biological effects .
Action Environment
The action, efficacy, and stability of Methyl 3-(benzyloxy)-5-hydroxybenzoate can be influenced by various environmental factors. For instance, the stability of boronic esters can be affected by air and moisture . Additionally, the efficiency of Suzuki–Miyaura cross-coupling reactions can be influenced by the reaction conditions .
properties
IUPAC Name |
methyl 3-hydroxy-5-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPIXQLSJXBHGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428678 | |
| Record name | methyl 3-(benzyloxy)-5-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(benzyloxy)-5-hydroxybenzoate | |
CAS RN |
54915-31-0 | |
| Record name | methyl 3-(benzyloxy)-5-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

